An In-depth Technical Guide to 3-Iodo-4-morpholinobenzoic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Iodo-4-morpholinobenzoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-4-morpholinobenzoic acid is a halogenated aromatic carboxylic acid featuring a morpholine substituent. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and potential applications, particularly within the realm of medicinal chemistry and drug discovery. A detailed, field-proven synthetic protocol, grounded in established methodologies like the Buchwald-Hartwig amination, is presented with mechanistic insights. The document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine ring is a ubiquitous and highly valued scaffold in medicinal chemistry. Its incorporation into drug candidates often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. This guide focuses on 3-Iodo-4-morpholinobenzoic acid, a molecule that combines the benefits of the morpholine moiety with the reactivity of an iodinated benzoic acid, opening avenues for further chemical modifications and potential biological activity.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Iodo-4-morpholinobenzoic acid comprises a benzoic acid core substituted with an iodine atom at the 3-position and a morpholine ring at the 4-position.
Molecular Formula: C₁₁H₁₂INO₃
Molecular Weight: 349.12 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Off-white to pale yellow solid | Based on the appearance of similar aromatic carboxylic acids. |
| Melting Point | >200 °C | The presence of the rigid aromatic ring, the polar carboxylic acid group, and the morpholine moiety suggests strong intermolecular forces, leading to a high melting point. 4-Morpholinobenzoic acid has a reported melting point of 284-289 °C.[2][3] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid and morpholine groups enhance polarity and potential for hydrogen bonding, suggesting some aqueous solubility. However, the overall molecular size and the hydrophobic iodine atom will limit this. |
| pKa | ~3.5 - 4.5 | The carboxylic acid proton is the most acidic. The electron-withdrawing effect of the iodine atom and the morpholine nitrogen will influence the acidity. |
Synthesis of 3-Iodo-4-morpholinobenzoic acid: A Proposed Protocol
The synthesis of 3-Iodo-4-morpholinobenzoic acid can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][4] This method is one of the most versatile and widely used for the formation of C-N bonds between an aryl halide and an amine.
Reaction Scheme:
Caption: Proposed synthesis of 3-Iodo-4-morpholinobenzoic acid via Buchwald-Hartwig amination.
Step-by-Step Methodology:
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Reactant Preparation: To a dry reaction vessel, add 3,4-diiodobenzoic acid (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
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Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane. Then, add a base, for example, cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2-3 equivalents).
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Nucleophile Addition: Add morpholine (1.1-1.5 equivalents) to the reaction mixture.
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Reaction Conditions: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mechanistic Insights:
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl morpholines.
The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the 3,4-diiodobenzoic acid.
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Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, followed by deprotonation by the base to form a more nucleophilic amido complex.
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Reductive Elimination: The C-N bond is formed, yielding the desired 3-Iodo-4-morpholinobenzoic acid and regenerating the Pd(0) catalyst.[4]
An alternative approach is through Nucleophilic Aromatic Substitution (SNAr). This method is typically effective when the aromatic ring is activated by strong electron-withdrawing groups ortho or para to the leaving group.[5][6] While the carboxylic acid group is electron-withdrawing, SNAr with an iodo-substituent might require more forcing conditions compared to the palladium-catalyzed method.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 3-Iodo-4-morpholinobenzoic acid make it an attractive candidate for various applications.
4.1. Medicinal Chemistry and Drug Discovery:
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Scaffold for Novel Therapeutics: The morpholine moiety is present in numerous approved drugs.[7] The 2-morpholinobenzoic acid scaffold, a constitutional isomer of the title compound, has been investigated for its antiproliferative activity as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[8][9] This suggests that 3-Iodo-4-morpholinobenzoic acid could serve as a starting point for the development of new anticancer agents.
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Intermediate for Further Functionalization: The iodine atom on the aromatic ring provides a reactive handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
4.2. Materials Science:
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Building Block for Polymers: Aromatic carboxylic acids are used as monomers in the synthesis of specialty polymers. The presence of the morpholine group could enhance properties like solubility and thermal stability in the resulting materials. 4-Morpholinobenzoic acid is noted for its use in creating polymers with improved flexibility and durability.[10]
Conclusion
3-Iodo-4-morpholinobenzoic acid represents a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. While direct experimental data for this compound is scarce, its synthesis can be reliably achieved using established methods like the Buchwald-Hartwig amination. The combination of the privileged morpholine scaffold and the versatile iodinated benzoic acid core provides a promising platform for the development of novel therapeutic agents and advanced materials. This guide serves as a comprehensive starting point for the synthesis and exploration of this and related compounds.
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